Predicted LogP and TPSA Comparison vs. Chloro Analog
The target compound 1-(6-methoxypyridin-3-yl)propan-1-one has a predicted LogP of 1.68 and a topological polar surface area (TPSA) of 39.2 Ų . Its direct chloro analog, 1-(6-chloropyridin-3-yl)propan-1-one (CAS 872088-03-4), where the methoxy oxygen is replaced by a chlorine atom, is expected to exhibit higher LogP (chlorine is more lipophilic than methoxy) and a lower TPSA (fewer hydrogen bond acceptors). The reduced hydrogen bond acceptor count—2 for the chloro analog (pyridine N + ketone O) vs. 3 for the target (pyridine N + ketone O + methoxy O)—directly impacts aqueous solubility and permeability profiles relevant to early-stage drug discovery [1].
| Evidence Dimension | Predicted LogP and TPSA |
|---|---|
| Target Compound Data | LogP 1.68, TPSA 39.2 Ų, HBA 3, HBD 0 |
| Comparator Or Baseline | 1-(6-Chloropyridin-3-yl)propan-1-one: HBA 2 (class-level), higher predicted LogP (class-level) |
| Quantified Difference | ΔHBA = +1 (target vs. chloro); LogP difference not precisely quantified (insufficient comparator data) |
| Conditions | Computed properties from PubChem (XLogP3) and ChemSrc; HBA/HBD counts from Cactvs |
Why This Matters
The higher HBA count and moderate LogP of the target compound may offer a more favorable balance of solubility and permeability for oral bioavailability screening cascades compared to the more lipophilic chloro analog.
- [1] PubChem Compound Summary CID 57830563. Computed Descriptors: XLogP3-AA 1.3, Hydrogen Bond Acceptor Count 3, Hydrogen Bond Donor Count 0. 2025. View Source
